molecular formula C17H18N4S B12147749 3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

Cat. No.: B12147749
M. Wt: 310.4 g/mol
InChI Key: NTAFZQQBIJJEDZ-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Attachment of the Methylthio Group: The methylthio group is attached through a thiolation reaction, where a thiol derivative reacts with the triazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole and pyridyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an antifungal, antibacterial, and anticancer agent. Researchers are investigating its mechanism of action and efficacy in various disease models.

Industry

In the agrochemical industry, this compound is evaluated for its potential as a pesticide or herbicide. Its biological activity against pests and weeds makes it a candidate for agricultural applications.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring and pyridyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2,5-Dimethylphenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
  • **4-Methyl-5-(2-pyridyl)-1,2,4-triazole
  • **3-[(2,5-Dimethylphenyl)methylthio]-1,2,4-triazole

Uniqueness

Compared to similar compounds, this compound stands out due to the presence of both the methylthio and pyridyl groups. These functional groups contribute to its unique chemical properties and biological activities. The combination of these groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

2-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C17H18N4S/c1-12-7-8-13(2)14(10-12)11-22-17-20-19-16(21(17)3)15-6-4-5-9-18-15/h4-10H,11H2,1-3H3

InChI Key

NTAFZQQBIJJEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=CC=CC=N3

Origin of Product

United States

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